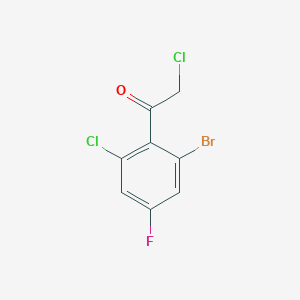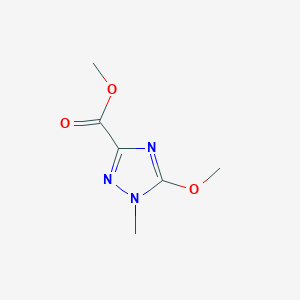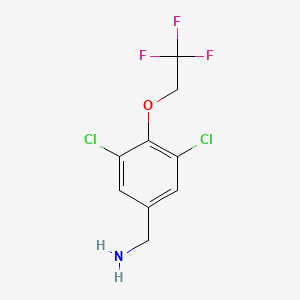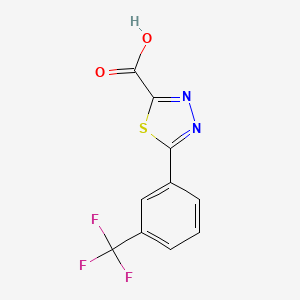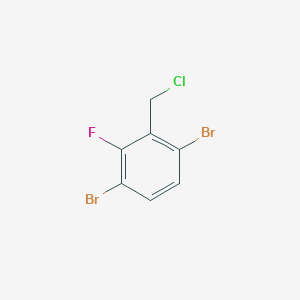![molecular formula C26H27ClN2O4 B1460370 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one CAS No. 2059942-13-9](/img/structure/B1460370.png)
7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
Overview
Description
7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C26H27ClN2O4 and its molecular weight is 467 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one are dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors . These receptors play a crucial role in neurotransmission, which is vital for the functioning of the central nervous system .
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and an antagonist at α1 adrenergic receptors . It also inhibits serotonin uptake . This means that the compound can both stimulate and inhibit these receptors, depending on the physiological context, leading to a balance in neurotransmission.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By acting on dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors, it influences the dopaminergic, serotonergic, and adrenergic pathways respectively . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, cognition, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission. By acting as a partial agonist and antagonist at different receptors, it can help regulate neurotransmitter levels in the brain, potentially alleviating symptoms of disorders like schizophrenia .
Properties
IUPAC Name |
7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURICUGCBHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
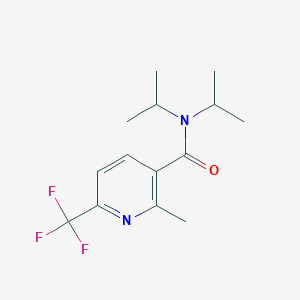
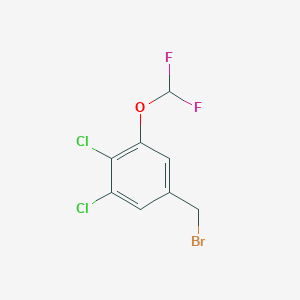

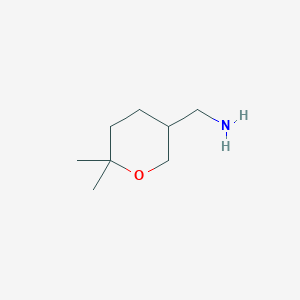
![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)
